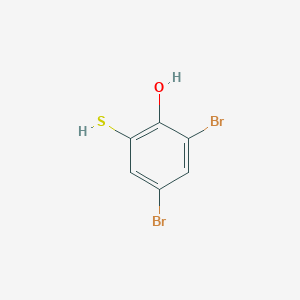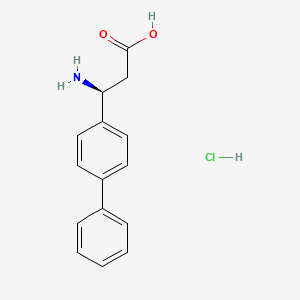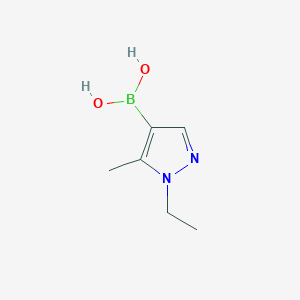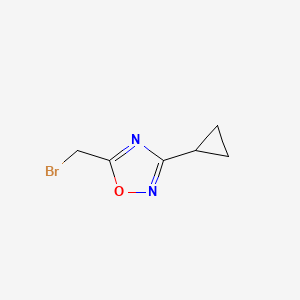
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is an organic compound with the molecular formula C14H19BrO and a molecular weight of 283.2 g/mol . This compound features a benzene ring substituted with a bromine atom and a cyclopentylmethoxy group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene typically involves the bromination of a suitable precursor, such as (1-(cyclopentylmethoxy)ethyl)benzene, using bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of (1-(cyclopentylmethoxy)ethyl)benzene derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of (1-(cyclopentylmethoxy)ethyl)benzene.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biological pathways and mechanisms involving brominated compounds.
Medicine: As a precursor in the development of new drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromoethyl)benzene: A simpler analog with a bromine atom attached to an ethyl group on the benzene ring.
(2-Bromo-2-methyl-1-phenylcyclopropyl)benzene: A more complex analog with a cyclopropyl group and a bromine atom.
Uniqueness
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C14H19BrO |
|---|---|
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
[2-bromo-1-(cyclopentylmethoxy)ethyl]benzene |
InChI |
InChI=1S/C14H19BrO/c15-10-14(13-8-2-1-3-9-13)16-11-12-6-4-5-7-12/h1-3,8-9,12,14H,4-7,10-11H2 |
InChI-Schlüssel |
LXLRRPJVRMIWQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC(CBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


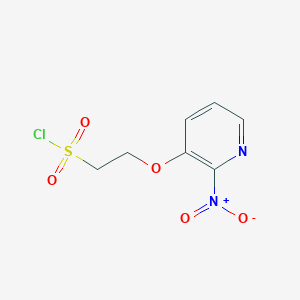

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
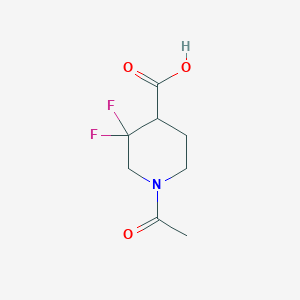
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)

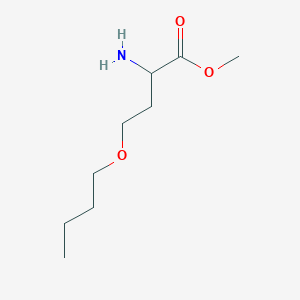

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
